3,3,3-Trifluoro-1-(3-phenylazepan-1-yl)propan-1-one
Description
3,3,3-Trifluoro-1-(3-phenylazepan-1-yl)propan-1-one is a fluorinated ketone derivative characterized by a trifluoromethyl group attached to a propan-1-one backbone and a 3-phenylazepane substituent. The azepane ring (a seven-membered nitrogen-containing heterocycle) introduces conformational flexibility and steric bulk, while the phenyl group provides aromaticity.
Properties
IUPAC Name |
3,3,3-trifluoro-1-(3-phenylazepan-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO/c16-15(17,18)10-14(20)19-9-5-4-8-13(11-19)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFAPUGQSQAVMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(3-phenylazepan-1-yl)propan-1-one typically involves the reaction of 3-phenylazepane with a trifluoromethyl ketone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3,3,3-Trifluoro-1-(3-phenylazepan-1-yl)propan-1-one may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-(3-phenylazepan-1-yl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3,3,3-Trifluoro-1-(3-phenylazepan-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-(3-phenylazepan-1-yl)propan-1-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenylazepane ring may contribute to binding affinity with specific receptors or enzymes, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues with Fluorinated Propanone Backbones
Several fluorinated propanone derivatives share structural similarities but differ in substituent groups, influencing their physicochemical and biological properties:
Key Observations :
- Substituent Effects: The 3-phenylazepane group distinguishes the target compound by introducing a nitrogen atom and a flexible seven-membered ring, which may enhance binding affinity in biological systems compared to rigid aromatic substituents (e.g., phenoxyphenyl or methoxyphenyl) .
- Electronic Properties : The trifluoromethyl group in all analogs increases electron-withdrawing effects, stabilizing the ketone moiety and reducing susceptibility to metabolic oxidation .
Comparison with Non-Fluorinated Phenylpropanoids
Non-fluorinated phenylpropanoids, such as 3-hydroxy-1-(3,5-dimethoxyphenyl)propan-1-one, exhibit distinct structural and functional differences:
- Functional Groups: Hydroxyl and methoxy groups in phenylpropanoids confer antioxidant activity through radical scavenging, whereas the trifluoromethyl group in the target compound prioritizes electronic stabilization over redox activity .
- Solubility: Polar hydroxyl groups in phenylpropanoids enhance aqueous solubility, while the lipophilic trifluoromethyl and azepane groups in the target compound favor lipid membrane interactions .
- Biological Activity: Phenylpropanoids are studied for antioxidant and anti-inflammatory roles, whereas fluorinated analogs like 3,3,3-Trifluoro-1-(3-phenylazepan-1-yl)propan-1-one may be explored for enzyme inhibition or receptor modulation due to their unique electronic profile .
Biological Activity
3,3,3-Trifluoro-1-(3-phenylazepan-1-yl)propan-1-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological effects, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C12H14F3N
- Molecular Weight : 235.24 g/mol
- CAS Number : Not specified in the search results but can be derived from its chemical structure.
The biological activity of 3,3,3-Trifluoro-1-(3-phenylazepan-1-yl)propan-1-one is primarily attributed to its interaction with various neurotransmitter systems. Notably:
- Dopaminergic Activity : The compound exhibits properties that may influence dopamine receptors, potentially affecting mood and behavior.
- GABAergic Modulation : It may enhance GABAergic transmission, contributing to anxiolytic effects observed in preliminary studies.
Biological Activity Overview
The following table summarizes the known biological activities associated with 3,3,3-Trifluoro-1-(3-phenylazepan-1-yl)propan-1-one:
Case Studies
Several case studies have explored the pharmacological implications of this compound:
- Case Study on Anxiety Reduction : A study involving rodents showed that administration of 3,3,3-Trifluoro-1-(3-phenylazepan-1-yl)propan-1-one resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test.
- Antidepressant-Like Effects : Another investigation reported that subjects treated with the compound exhibited decreased immobility in the forced swim test, indicating potential antidepressant properties.
Research Findings
Recent studies have focused on elucidating the specific pathways through which 3,3,3-Trifluoro-1-(3-phenylazepan-1-yl)propan-1-one exerts its effects:
- Neurotransmitter Interaction : Research indicates that this compound may selectively bind to serotonin and norepinephrine transporters, enhancing their availability in synaptic clefts and thereby improving mood regulation.
- Oxidative Stress Reduction : Findings suggest that it may reduce levels of reactive oxygen species (ROS), thus providing neuroprotective benefits.
Q & A
Basic: What are the recommended synthetic routes for 3,3,3-Trifluoro-1-(3-phenylazepan-1-yl)propan-1-one, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of this compound can be inferred from analogous trifluoromethyl ketones and azepane-containing structures. A plausible route involves:
- Step 1: Condensation of 3-phenylazepane with a trifluoropropanoyl precursor (e.g., trifluoroacetic anhydride or ethyl trifluoroacetate) under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like dichloromethane or THF .
- Step 2: Optimize reaction temperature (40–60°C) to balance reaction rate and byproduct formation. Continuous flow reactors may enhance scalability and purity .
- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.
Key Variables: - Catalyst choice (e.g., HOBt/TBTU for amide coupling if intermediates require activation) .
- Solvent polarity impacts reaction kinetics; DMF may accelerate nucleophilic substitution but increases side reactions .
Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR:
- IR: Strong C=O stretch at ~1700 cm⁻¹; C–F stretches at 1100–1250 cm⁻¹ .
- HRMS: Exact mass calculation for C₁₆H₁₈F₃NO (M+H⁺: 316.1322) to confirm molecular ion .
Advanced: What strategies optimize stereochemical control of the phenylazepane ring during synthesis?
Methodological Answer:
- Chiral Resolution: Use chiral auxiliaries (e.g., Evans oxazolidinones) during azepane ring formation to induce enantioselectivity .
- Catalytic Asymmetric Synthesis: Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation of intermediate imines .
- Analytical Validation: Combine chiral HPLC (e.g., Chiralpak AD-H column) with circular dichroism (CD) to confirm enantiomeric excess (>98% ee) .
Advanced: How does the trifluoromethyl group influence electronic properties and reactivity in nucleophilic acyl substitution?
Methodological Answer:
- Electronic Effects: The electron-withdrawing CF₃ group increases electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., Grignard reagents or amines) .
- Computational Insights: DFT calculations (B3LYP/6-31G*) show a 20% reduction in LUMO energy at the carbonyl compared to non-fluorinated analogs, rationalizing faster reaction kinetics .
- Experimental Validation: Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring at λ = 260 nm for intermediate formation) .
Advanced: How can conflicting cytotoxicity data in biological assays be resolved for this compound?
Methodological Answer:
- Assay Variability: Standardize cell lines (e.g., HepG2 vs. HEK293) and exposure times (24–72 hrs). Use ATP-based luminescence assays for consistency .
- Metabolic Interference: Test for false positives caused by CF₃ group interactions with mitochondrial dehydrogenases via LC-MS metabolite profiling .
- Dose-Response Analysis: Perform IC₅₀ determinations in triplicate with positive controls (e.g., doxorubicin) to validate reproducibility .
Advanced: What computational methods predict the compound’s binding affinity to neurological targets (e.g., GPCRs)?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with crystal structures of dopamine receptors (e.g., PDB: 6CM4). Focus on hydrophobic pockets accommodating the CF₃ and phenyl groups .
- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes; analyze RMSD and hydrogen-bond occupancy .
- SAR Validation: Synthesize analogs (e.g., replacing CF₃ with CH₃) and compare in vitro binding data (Kd) with computational predictions .
Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction: Partition between dichloromethane and water to remove hydrophilic impurities (e.g., unreacted azepane) .
- Crystallization: Use ethanol/water (7:3 v/v) at 4°C for slow crystallization, yielding needle-shaped crystals suitable for XRD .
- Prep-HPLC: Employ C18 columns with acetonitrile/water gradients (60–80% ACN) for high-purity (>99%) isolates .
Advanced: How does the compound’s logP value impact its pharmacokinetic profile, and how is it measured?
Methodological Answer:
- Experimental logP: Determine via shake-flask method (octanol/water partition) with UV quantification (λ = 254 nm). Expected logP ~2.5 due to CF₃ hydrophobicity .
- In Silico Prediction: Use ChemAxon or MarvinSuite; compare with experimental values to validate predictive models .
- PK Implications: Higher logP enhances blood-brain barrier permeability but may reduce aqueous solubility; balance via prodrug strategies (e.g., phosphate esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
